molecular formula C16H16ClNO3S B2562075 Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 610275-54-2

Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2562075
CAS No.: 610275-54-2
M. Wt: 337.82
InChI Key: XOXVKNMLSKDXEM-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 610275-54-2) is a thiophene-based organic compound with the molecular formula C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol . Structurally, it features:

  • A thiophene ring substituted at the 2-position with a 2-chloroacetamido group.
  • A 3,4-dimethylphenyl group at the 4-position.
  • A methyl ester at the 3-position.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-9-4-5-11(6-10(9)2)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVKNMLSKDXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClNO3S
  • Molecular Weight : 337.82 g/mol
  • IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

The compound features a thiophene ring, which is known for its diverse biological activities, making it an interesting subject for research in medicinal chemistry.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiophene derivatives, including compound 1. The following table summarizes the findings related to its antibacterial and antifungal activities:

Microorganism Activity (Zone of Inhibition in mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14
Bacillus subtilis10

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The effectiveness of compound 1 may be attributed to its ability to interact with specific target proteins involved in microbial survival.

The mechanism of action for compound 1 involves its interaction with various microbial targets. Research indicates that it forms hydrogen bonds and hydrophobic interactions with active site residues of key enzymes such as dihydrofolate reductase and rhomboid protease, which are critical for bacterial and fungal viability .

Structure-Activity Relationship (SAR)

A literature survey highlights the importance of the thiophene ring in conferring biological activity. Variations in substituents on the thiophene structure can significantly influence its potency. For instance:

  • Substituent Variations : The presence of electron-donating groups enhances antibacterial activity.
  • Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding affinity to target proteins.

This relationship underscores the necessity for careful design in the synthesis of thiophene derivatives to optimize their biological efficacy .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial efficacy of several thiophene derivatives, including compound 1. The results indicated that modifications leading to increased hydrophobicity correlated with enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    Another investigation focused on the antifungal properties of compound 1 against Candida albicans. The study revealed that compound 1 exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against fungal infections .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,4-dimethylphenyl group in the target compound can be compared to other aryl substituents in analogs:

Compound Name Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Reference
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate 3,4-dimethylphenyl C₁₆H₁₆ClNO₃S 337.82
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate 4-fluorophenyl C₁₅H₁₃ClFNO₃S 341.80
Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 2-chlorophenyl C₁₅H₁₃Cl₂NO₃S 358.24

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3,4-dimethylphenyl group (electron-donating) may enhance steric bulk and alter solubility compared to halogenated analogs (electron-withdrawing). For instance, the 4-fluorophenyl derivative (341.80 g/mol) has a slightly higher molecular weight due to fluorine’s atomic mass but likely exhibits distinct electronic properties .

Ester Group Modifications

The methyl ester in the target compound can be replaced with ethyl or other ester groups:

Compound Name Ester Group Molecular Weight (g/mol) Reference
This compound Methyl 337.82
Ethyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate Ethyl 351.85*

Key Observations :

  • Steric and solubility effects : The ethyl ester increases molecular weight by ~14 g/mol compared to the methyl analog. Ethyl esters generally enhance lipophilicity, which could improve membrane permeability in biological systems .

Core Scaffold and Functional Group Comparisons

The chloroacetamido group at the 2-position is a critical functional moiety. Analogs with alternative amides or heterocycles highlight its importance:

Compound Name Functional Group at 2-Position Molecular Weight (g/mol) Reference
This compound 2-chloroacetamido 337.82
Ethyl 2-(benzoylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate Benzoylamino 387.87
Methyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate Chloroacetyl amino 358.24

Key Observations :

  • Chloroacetamido vs. benzoylamino: The benzoylamino group introduces aromaticity and bulk, which may hinder rotational freedom but enhance π-π stacking interactions in solid-state structures .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, and how can reaction yields be optimized?

A common approach involves cyanoacetylation of a thiophene-3-carboxylate precursor followed by Knoevenagel condensation with substituted aldehydes. For analogous compounds, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was reacted with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group. Subsequent condensation with aldehydes (e.g., 3,4-dimethylbenzaldehyde) in toluene using piperidine and acetic acid as catalysts achieved yields of 72–94% after recrystallization . Key optimization steps include:

  • Catalyst ratio : 0.35 mL piperidine and 1.3 mL acetic acid per 10 mmol substrate.
  • Reflux time : 5–6 hours, monitored by TLC.
  • Purification : Recrystallization with ethanol or methanol.

Q. What safety precautions are critical when handling this compound in a laboratory setting?

Based on safety data for structurally similar thiophene derivatives:

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Protective measures : Use nitrile gloves, safety goggles, and fume hoods.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound characterized post-synthesis, and what spectral data are typically reported?

Characterization includes:

  • IR spectroscopy : Peaks for amide C=O (~1650 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹).
  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ester methoxy (δ 3.8–4.0 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 337.8 (C₁₆H₁₆ClNO₃S) .

Advanced Research Questions

Q. What mechanistic insights explain the role of piperidine/acetic acid in the Knoevenagel condensation step?

Piperidine acts as a base to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde. Acetic acid moderates reaction pH , preventing over-deactivation of the catalyst. This dual-catalyst system enhances reaction efficiency and selectivity, as demonstrated in analogous syntheses of acrylamido-thiophene derivatives .

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?

Density Functional Theory (DFT) studies on similar thiophene-carboxylates reveal:

  • Electrophilic sites : The chloroacetamido group and thiophene ring are susceptible to nucleophilic substitution.
  • Thermodynamic stability : Delocalization of π-electrons in the thiophene ring contributes to stability .
  • Reactivity trends : Electron-withdrawing substituents (e.g., -Cl) increase electrophilicity at the amide carbon .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare IR, NMR, and mass spectra with literature data for analogous compounds (e.g., ethyl 2-(2-cyanoacetamido) derivatives) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELX software for refinement .
  • 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations .

Q. How can bioactivity assays (e.g., antioxidant or anti-inflammatory) be designed for this compound?

  • In vitro antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests, using ascorbic acid as a positive control.
  • In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, measuring edema reduction over 6 hours .
  • Dose optimization : Test concentrations from 10–100 mg/kg, referencing similar thiophene derivatives with IC₅₀ values of 25–50 μM .

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